molecular formula C9H12OS B8685239 1-(4-Isopropylthiophen-2-yl)ethanone CAS No. 97511-09-6

1-(4-Isopropylthiophen-2-yl)ethanone

Cat. No.: B8685239
CAS No.: 97511-09-6
M. Wt: 168.26 g/mol
InChI Key: FNQSLUZLSAUUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isopropylthiophen-2-yl)ethanone is a sulfur-containing acetophenone analog featuring a thiophene ring substituted with an isopropyl group at the 4-position and a ketone group at the 2-position. Its molecular formula is C₉H₁₂OS, with a molecular weight of 168.26 g/mol. The thiophene ring imparts aromaticity, while the isopropyl group contributes steric bulk and electron-donating effects, influencing both reactivity and physical properties.

Properties

CAS No.

97511-09-6

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

1-(4-propan-2-ylthiophen-2-yl)ethanone

InChI

InChI=1S/C9H12OS/c1-6(2)8-4-9(7(3)10)11-5-8/h4-6H,1-3H3

InChI Key

FNQSLUZLSAUUDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Isopropylthiophen-2-yl)ethanone are compared below with analogous compounds from diverse chemical classes, including benzene, benzofuran, and substituted thiophene derivatives. Key differences in substituents, ring systems, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Ring System Substituents Key Properties/Applications References
This compound C₉H₁₂OS Thiophene 4-isopropyl, 2-ketone High lipophilicity; synthetic intermediate
1-(4-Iodothiophen-2-yl)ethanone C₆H₅IOS Thiophene 4-iodo, 2-ketone Heavy atom effect; potential radiopharmaceutical precursor
4'-Isopropylacetophenone C₁₁H₁₄O Benzene 4-isopropyl, 1-ketone Flavoring agent; higher volatility
1-(4-Hydroxyphenyl)ethanone C₈H₈O₂ Benzene 4-hydroxy, 1-ketone Antioxidant; neuroprotective activity
1-(3-Methyl-benzofuran-2-yl)-ethanone C₁₀H₁₀O₂ Benzofuran 3-methyl, 2-ketone Floral fragrance; diffusive aroma
1-(2-Chlorophenyl)ethanone C₈H₇ClO Benzene 2-chloro, 1-ketone Electron-withdrawing; agrochemical intermediate

Key Observations:

Ring System Effects :

  • Thiophene vs. Benzene : Thiophene’s sulfur atom enhances π-electron delocalization compared to benzene but reduces aromatic stability. This makes thiophene derivatives more reactive in electrophilic substitutions .
  • Benzofuran : Oxygen in benzofuran increases electronegativity, altering electronic properties and applications (e.g., fragrance vs. medicinal uses) .

Substituent Influence :

  • Electron-Donating Groups (e.g., isopropyl) : Increase lipophilicity and steric hindrance, reducing nucleophilic attack on the ketone group. This contrasts with electron-withdrawing groups (e.g., Cl, I), which polarize the carbonyl, enhancing reactivity .
  • Hydroxyl Groups : Improve solubility in polar solvents and enable hydrogen bonding, critical for biological activity (e.g., neuroprotection in lignans) .

Biological and Industrial Applications: The isopropyl-thiophene derivative’s lipophilicity suggests utility in hydrophobic matrices or drug delivery systems, whereas hydroxylated analogs (e.g., 1-(4-hydroxyphenyl)ethanone) are prioritized in pharmacology . Halogenated derivatives (e.g., 4-iodo or 2-chloro) are leveraged in heavy-atom chemistry or agrochemical synthesis .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polarity) LogP (Predicted)
This compound 168.26 ~220–240 Low (lipophilic) 2.8
4'-Isopropylacetophenone 162.23 ~250–260 Moderate 2.5
1-(4-Hydroxyphenyl)ethanone 136.15 Sublimes at 200 High (polar) 1.2
1-(2-Chlorophenyl)ethanone 154.60 ~245 Low 2.1

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